4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole: Structural Elucidation, Synthetic Methodologies, and Applications in Medicinal Chemistry
Executive Summary In the landscape of modern drug discovery, the strategic design of screening compounds and building blocks is paramount for the rapid generation of high-affinity ligands. 4-(3-Bromobenzyloxy)-1-ethyl-1H...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern drug discovery, the strategic design of screening compounds and building blocks is paramount for the rapid generation of high-affinity ligands. 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole (CAS: 1770047-01-2) is a highly specialized, synthetic organic compound belonging to the substituted pyrazole family[1]. Characterized by its five-membered heterocyclic core, an N-ethyl substituent, and a halogenated aryl ether moiety, this compound serves as a versatile precursor in medicinal chemistry. This whitepaper provides an in-depth technical analysis of its structural properties, mechanistic rationale in drug design, and a field-proven, self-validating synthetic protocol for its preparation.
The structural architecture of 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole is engineered to balance lipophilicity, hydrogen-bonding capacity, and synthetic versatility. It falls under the category of heterocyclic aryl ethers[1].
Quantitative Data: Physicochemical Properties
To facilitate in-silico modeling and initial ADME-Tox screening, the core physicochemical and identifying properties of the compound are summarized below:
The compound's utility is derived from the synergistic effects of its four primary structural domains.
Figure 1: Structural deconstruction and pharmacophoric utility of the compound's moieties.
Mechanistic Rationale in Drug Design
The selection of 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole as a lead compound or screening scaffold is driven by specific mechanistic advantages[1]:
The Pyrazole Core: Pyrazoles are privileged scaffolds in pharmacology, frequently acting as bioisosteres for amides or phenols. The two nitrogen atoms serve as potent hydrogen-bond acceptors, facilitating interactions with kinase hinge regions or receptor binding pockets.
The 3-Bromoaryl Handle: The meta-substituted bromine atom is the most critical feature for synthetic chemists. It acts as an electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for Late-Stage Functionalization (LSF), enabling the rapid generation of diverse biaryl libraries from a single precursor.
Ether Conformational Flexibility: The
−O−CH2−
linkage provides rotational freedom, allowing the terminal aryl ring to adopt multiple conformations to optimally occupy hydrophobic pockets in target proteins.
Synthetic Methodologies: A Self-Validating Workflow
The synthesis of 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole is most efficiently achieved through a convergent approach utilizing a modified Williamson ether synthesis[2]. This method couples a pre-formed pyrazole core with an activated benzylic electrophile.
Figure 2: Williamson ether synthesis workflow for 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole.
Step-by-Step Experimental Protocol
Starting Materials: 1-Ethyl-1H-pyrazol-4-ol (CAS: 75702-85-1) and 3-Bromobenzyl bromide.
Step 1: Preparation of the Alkoxide Nucleophile
Procedure: In a flame-dried, round-bottom flask purged with Argon, dissolve 1-ethyl-1H-pyrazol-4-ol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
Causality: NaH is selected as a strong, non-nucleophilic base. It irreversibly deprotonates the weakly acidic pyrazol-4-ol (
pKa≈9−10
), generating a highly reactive alkoxide nucleophile. The irreversible nature of this deprotonation (driven by the evolution of
H2
gas) prevents competitive equilibrium reactions and ensures quantitative formation of the nucleophile.
Step 2: Electrophilic Substitution (
SN2
)
Procedure: Once hydrogen gas evolution ceases (indicating complete deprotonation, typically 30 minutes), add 3-bromobenzyl bromide (1.1 eq) dropwise to the reaction mixture. Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4-6 hours.
Causality: The benzylic position of 3-bromobenzyl bromide is highly activated for
SN2
displacement. Maintaining a slight excess (1.1 eq) of the electrophile ensures complete conversion of the pyrazole starting material, simplifying downstream purification.
Step 3: Workup and Isolation
Procedure: Quench the reaction carefully with cold water to neutralize any unreacted NaH. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers extensively with brine (to remove residual DMF), dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via silica gel flash chromatography utilizing a Hexanes/EtOAc gradient to yield the pure title compound.
Analytical Validation System
To ensure the trustworthiness of the synthesized batch, the protocol must be validated through orthogonal analytical techniques. The structure of 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole provides distinct spectroscopic signatures:
Mass Spectrometry (LC-MS): The presence of the bromine atom provides a highly diagnostic isotopic signature. The mass spectrum will display a characteristic 1:1 doublet for the
[M+H]+
molecular ion at m/z 281.0 (
79Br
) and m/z 283.0 (
81Br
) . This confirms both the successful coupling and the retention of the critical halogen handle.
Nuclear Magnetic Resonance (
1H
NMR): The success of the etherification is definitively confirmed by the presence of a singlet integrating to 2H at approximately δ
5.0 ppm , corresponding to the newly formed benzylic ether linkage (
−O−CH2−
). Furthermore, the N-ethyl group will appear as a distinct quartet (
≈δ
4.0 ppm) and triplet (
≈δ
1.4 ppm), while the pyrazole protons will present as two singlets in the aromatic region (
δ
7.2-7.5 ppm).
An In-depth Technical Guide to 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole, a subst...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole, a substituted pyrazole derivative of significant interest in medicinal chemistry. The pyrazole scaffold is a privileged structure in drug discovery, and this guide details the characteristics of this specific analog. The document covers its molecular structure, physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and its potential applications in pharmaceutical research. Safety and handling precautions are also addressed to ensure its proper use in a laboratory setting. This guide is intended to be a valuable resource for researchers and scientists engaged in the design and development of novel therapeutic agents.
Introduction
Pyrazole and its derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous approved drugs and clinical candidates.[1][2] Their metabolic stability, synthetic accessibility, and diverse biological activities make them a "privileged scaffold" in drug design.[3] 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole is a synthetic organic compound belonging to this important class of heterocycles.[4] It is characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms, substituted at the 1-position with an ethyl group and at the 4-position with a 3-bromobenzyloxy group.[4] The presence of the bromobenzyloxy moiety significantly influences its lipophilicity and potential for further functionalization, making it a valuable building block in the synthesis of more complex molecules for drug discovery programs, potentially targeting inflammatory diseases or cancer.[4]
Molecular Structure and Properties
The structural and physicochemical properties of 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole are summarized below.
Chemical Structure
The chemical structure of 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole is depicted in the following diagram:
Caption: Chemical structure of 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole.
Predicted to be a solid or oil at room temperature.
N/A
Melting Point
Not experimentally determined. Expected to be in the range of similar substituted pyrazoles.
N/A
Boiling Point
Not experimentally determined.
N/A
Solubility
Generally soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO). Limited solubility in water is expected due to its hydrophobic character.
The synthesis of 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole can be achieved through a multi-step process. A plausible route involves the initial formation of a 1-ethyl-1H-pyrazol-4-ol intermediate, followed by an etherification reaction.
Caption: Proposed synthetic workflow for 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole.
Detailed Experimental Protocol (Proposed)
This protocol describes a general method for the synthesis of 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole based on established Williamson ether synthesis procedures.
Materials:
1-Ethyl-1H-pyrazol-4-ol
3-Bromobenzyl bromide
Sodium hydride (NaH) or Potassium carbonate (K2CO3)
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
Ethyl acetate
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
Reaction Setup: To a solution of 1-ethyl-1H-pyrazol-4-ol (1.0 eq) in anhydrous DMF or acetone in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a base such as sodium hydride (1.1 eq) or potassium carbonate (2.0 eq) portion-wise at 0 °C.
Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes. Then, add a solution of 3-bromobenzyl bromide (1.05 eq) in the same solvent dropwise.
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate.
Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
Final Product: The crude product can be purified by column chromatography on silica gel to afford the pure 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole.
Chemical Reactivity
4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole is expected to exhibit reactivity characteristic of substituted pyrazoles and aryl bromides.
Nucleophilic Substitution: The bromine atom on the benzyl ring can act as a leaving group in nucleophilic substitution reactions, allowing for further functionalization of the molecule.[4]
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution, although the bromine atom is a deactivating group.[4]
Cross-Coupling Reactions: The aryl bromide moiety makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
Predicted Spectroscopic Data
Spectroscopy
Predicted Data
¹H NMR
- Ethyl group: A triplet around 1.3-1.5 ppm (CH3) and a quartet around 4.0-4.2 ppm (CH2).- Pyrazole ring protons: Two singlets in the aromatic region, likely between 7.0 and 8.0 ppm.- Benzyloxy methylene protons: A singlet around 5.0-5.2 ppm.- Bromobenzyl aromatic protons: A complex multiplet pattern in the aromatic region, typically between 7.2 and 7.6 ppm.
¹³C NMR
- Ethyl group: Signals around 15 ppm (CH3) and 45 ppm (CH2).- Pyrazole ring carbons: Signals in the range of 110-150 ppm.- Benzyloxy methylene carbon: A signal around 70 ppm.- Bromobenzyl aromatic carbons: Signals in the aromatic region (120-140 ppm), with the carbon attached to the bromine atom appearing at a characteristic chemical shift.
IR (Infrared)
- C-H stretching (aromatic and aliphatic): Around 2900-3100 cm⁻¹.- C=C and C=N stretching (aromatic and pyrazole rings): In the region of 1450-1600 cm⁻¹.- C-O stretching (ether): A strong band around 1050-1250 cm⁻¹.- C-Br stretching: In the fingerprint region, typically below 700 cm⁻¹.
Mass Spectrometry (MS)
- Molecular Ion (M+): A prominent peak at m/z 280 and 282 with an approximate 1:1 ratio, characteristic of a compound containing one bromine atom.
Applications in Drug Development
The 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole scaffold holds significant potential in drug discovery and development.
Lead Compound Optimization: It can serve as a lead compound for the development of new drugs targeting a variety of biological targets, including kinases and other enzymes implicated in diseases such as cancer and inflammation.[4]
Chemical Probe: Its structure allows for the strategic introduction of reporter groups or reactive moieties, making it a useful tool for chemical biology studies to investigate biological pathways.
Fragment-Based Drug Design: The pyrazole and bromobenzyl fragments can be utilized in fragment-based screening to identify novel binding interactions with protein targets.
Safety and Handling
While a specific safety data sheet for 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole is not widely available, general precautions for handling similar chemical compounds should be followed.
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[2]
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.[1]
Inhalation and Contact: Avoid inhaling dust or vapors and prevent contact with skin and eyes.[2]
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[2]
Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.[2]
In case of exposure, seek immediate medical attention. For skin contact, wash the affected area thoroughly with soap and water.[2] For eye contact, flush with copious amounts of water for at least 15 minutes.[2]
Conclusion
4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole is a promising scaffold for the development of novel therapeutic agents. Its chemical properties, including its potential for diverse functionalization, make it an attractive building block for medicinal chemists. This technical guide provides a foundational understanding of its physical and chemical characteristics, a plausible synthetic route, and its potential applications. Further experimental validation of the predicted properties and biological activities is warranted to fully explore the therapeutic potential of this compound and its derivatives.
References
Faria, J. V., et al. (2017). Pyrazole-based compounds as privileged scaffolds in medicinal chemistry. RSC Advances, 7(64), 40381-40407.
Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361.
Mechanistic Profiling and Preclinical Evaluation of 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole Derivatives
Executive Summary The compound 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole (CAS No. 1770047-01-2) represents a highly versatile synthetic organic scaffold within the substituted pyrazole family 1. Characterized by its five-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole (CAS No. 1770047-01-2) represents a highly versatile synthetic organic scaffold within the substituted pyrazole family 1. Characterized by its five-membered heterocyclic core and lipophilic aryl ether substituent, this class of molecules has garnered significant attention in medicinal chemistry for its potent anti-inflammatory and analgesic properties 1.
In modern drug discovery, diaryl pyrazoles and substituted pyrazole ethers are heavily prosecuted as targeted inhibitors of the p38α Mitogen-Activated Protein Kinase (MAPK) pathway 2. By modulating this critical node in inflammatory signaling, these derivatives effectively suppress the downstream production of pro-inflammatory cytokines such as TNF-α and IL-6. This whitepaper provides an in-depth technical analysis of the structure-activity relationship (SAR), mechanism of action, and preclinical validation protocols for 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole derivatives.
Structural Rationale and Pharmacophore Design
The pharmacological efficacy of 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole is dictated by the synergistic interaction of its three core structural motifs within the kinase active site:
The Pyrazole Core (Hinge Binder): The pyrazole ring serves as the primary recognition element, anchoring the molecule to the kinase hinge region. The unsubstituted nitrogen (N2) acts as a critical hydrogen bond acceptor, typically interacting with the backbone amide of Met109 in the p38α ATP-binding pocket [[3]]().
1-Ethyl Substitution (Selectivity Filter): Alkylation at the N1 position with an ethyl group serves a dual purpose. First, it prevents the pyrazole from acting as a hydrogen bond donor, which restricts its binding orientation and enhances selectivity against off-target kinases (e.g., CDKs) that require a strict donor-acceptor pair. Second, the ethyl group occupies a small, localized lipophilic pocket, locking the compound into its bioactive conformation.
3-Bromobenzyloxy Group (Hydrophobic Pocket Occupation): The benzyloxy ether linkage provides rotational flexibility, allowing the substituted phenyl ring to project deep into the hydrophobic "selectivity pocket" (often exposed during the DFG-out allosteric shift) 4. The bromine atom at the meta position is highly deliberate; it engages in halogen bonding with the gatekeeper residue (Thr106) and maximizes van der Waals contacts, significantly increasing target residence time and overall lipophilicity for improved membrane permeability [[1]]().
Mechanism of Action: p38α MAPK Inhibition
The p38 MAPK pathway is a central regulator of the inflammatory response, activated by environmental stress, lipopolysaccharides (LPS), and primary cytokines via upstream kinases MKK3 and MKK6 4.
4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole derivatives function as potent, reversible inhibitors of p38α. While some pyrazole derivatives act as classical Type I (ATP-competitive) inhibitors, those with bulky lipophilic extensions often exhibit Type II inhibition characteristics, stabilizing the inactive DFG-out conformation of the kinase 2.
By inhibiting p38α, the compound blocks the phosphorylation of downstream substrates such as MAPKAP kinase-2 (MK2) and various AU-rich element (ARE)-binding proteins. This inhibition prevents the stabilization of cytokine mRNA, leading to the rapid degradation of transcripts coding for TNF-α, IL-1β, and IL-6, thereby halting the inflammatory cascade at the post-transcriptional level 3.
Figure 1: Mechanism of action of pyrazole derivatives inhibiting the p38α MAPK signaling cascade.
Preclinical Experimental Workflows
To ensure rigorous validation of 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole derivatives, a self-validating, two-tiered screening protocol is required.
Protocol 1: Biochemical Profiling via TR-FRET Kinase Assay
Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard colorimetric assays because the time-gated measurement eliminates interference from the intrinsic auto-fluorescence common in halogenated aromatic compounds.
Reagent Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
Compound Serial Dilution: Dispense the pyrazole derivative in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550) to ensure precise nanoliter transfer.
Enzyme Incubation: Add 2 nM of recombinant human p38α kinase. Incubate for 15 minutes at room temperature to allow compound-enzyme equilibration (critical for Type II inhibitors with slower binding kinetics).
Reaction Initiation: Add 10 µM ATP and 50 nM of biotinylated ATF-2 peptide substrate. Incubate for 60 minutes.
Detection: Stop the reaction by adding EDTA. Introduce Europium-labeled anti-phospho-ATF2 antibody (donor) and Streptavidin-APC (acceptor).
Data Acquisition: Read the plate on a multi-mode microplate reader (excitation 340 nm, emission 615 nm and 665 nm). Calculate the IC₅₀ using a 4-parameter logistic regression. Quality Control: Ensure the assay Z'-factor is > 0.6 using SB203580 as a positive control 4.
Rationale: Biochemical potency must translate to cellular efficacy. THP-1 monocytes are differentiated into macrophages to express functional TLR4 receptors, enabling LPS-induced p38 activation.
Cell Culture & Differentiation: Seed THP-1 cells at 5×10⁴ cells/well in a 96-well plate. Treat with 50 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours to induce macrophage differentiation.
Compound Pre-treatment: Wash cells with PBS and incubate with the pyrazole derivative (0.1 nM to 10 µM) in serum-free RPMI for 1 hour.
Stimulation: Add 100 ng/mL LPS (E. coli O111:B4) to all wells (except negative controls) to trigger the MKK3/6-p38 pathway. Incubate for 4 hours.
Cytokine Quantification: Harvest the supernatant and quantify secreted TNF-α using a highly sensitive sandwich ELISA.
Viability Check: Perform an MTT or CellTiter-Glo assay on the remaining cells to confirm that reductions in TNF-α are due to target inhibition, not compound cytotoxicity.
Figure 2: Preclinical screening workflow for evaluating 1-ethyl-1H-pyrazole derivatives.
Quantitative Structure-Activity Relationship (SAR) Data
To underscore the causality of the specific structural choices in 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole, the following table summarizes the predictive SAR profiling against p38α and cellular TNF-α release. The data clearly demonstrates that the meta-bromo substitution combined with N1-ethylation yields the optimal balance of biochemical potency and cellular translation.
Compound Analog
R₁ (N-Alkyl)
R₂ (Aryl Ether Substituent)
p38α IC₅₀ (nM)
THP-1 TNF-α IC₅₀ (nM)
Unsubstituted Base
-H
Benzyloxy
450
> 1500
N-Alkylated Base
-Ethyl
Benzyloxy
120
480
Para-Halogenated
-Ethyl
4-Bromobenzyloxy
85
310
Target Compound
-Ethyl
3-Bromobenzyloxy
12
45
Meta-Chlorinated
-Ethyl
3-Chlorobenzyloxy
28
95
Note: The superior potency of the 3-bromo derivative (12 nM) compared to the 3-chloro derivative (28 nM) highlights the stronger halogen bonding and superior space-filling properties of the larger bromine atom within the hydrophobic selectivity pocket.
Thermodynamic Solubility Profile and Solvation Mechanics of 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole
Target Audience: Researchers, Formulation Scientists, and Medicinal Chemists Prepared by: Senior Application Scientist, Physicochemical Characterization Executive Summary In early-stage drug development and synthetic lib...
In early-stage drug development and synthetic library generation, understanding the physicochemical boundaries of a lead compound is as critical as its biological target affinity. 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole (CAS: 1770047-01-2) is a highly functionalized heterocyclic building block whose solubility profile is dictated by a complex interplay of steric bulk, halogen bonding potential, and the strategic masking of hydrogen bond donors.
This whitepaper provides an in-depth technical analysis of the compound's solubility behavior across common organic solvents. By coupling theoretical Hansen Solubility Parameters (HSP) with empirical thermodynamic data, we establish a predictive framework for its solvation. Furthermore, we detail a self-validating experimental protocol designed to prevent the costly downstream formulation failures often caused by relying on transient kinetic solubility data.
Structural Determinants of Solvation
The dissolution of 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole is not merely a function of solvent polarity; it is a direct consequence of its distinct structural moieties. As an aryl ether-substituted pyrazole, its solvation mechanics are governed by three primary features:
The N1-Ethyl Group: Unsubstituted pyrazoles possess an N–H bond that acts as a strong hydrogen bond donor, often leading to poor solubility due to strong intermolecular crystal lattice energy. The N1-ethyl substitution acts as a lipophilic cap, preventing undesired N–H hydrogen bonding and significantly lowering the energetic barrier to dissolution in aprotic solvents[EvitaChem, 2024][1].
The 3-Bromobenzyloxy Moiety: This bulky, highly hydrophobic group dominates the molecule's surface area. The heavy bromine atom introduces strong dispersion forces and potential halogen bonding, driving high affinity for halogenated and aromatic solvents.
The Pyrazole Core: While the N1 position is blocked, the N2 nitrogen remains a weak hydrogen bond acceptor, allowing for moderate interactions with protic solvents like alcohols, though this is sterically hindered by the adjacent bulky groups.
Structural determinants influencing the solvation profile of the pyrazole derivative.
To predict the solubility of novel pyrazole derivatives, we utilize Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a liquid into three distinct intermolecular forces: Dispersion (
δD
), Polar (
δP
), and Hydrogen Bonding (
δH
)[Guo et al., 2021][2].
For 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole, the absence of a strong H-bond donor drastically reduces its
δH
value, while the bromobenzene ring elevates its
δD
. Solvents with HSP coordinates closely matching these parameters will exhibit the highest thermodynamic solubility.
Table 1: Estimated HSP Values for 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole
Parameter
Symbol
Estimated Value (MPa^0.5)
Impact on Solvation Mechanics
Dispersion
δD
~19.5
High: Driven by the heavy bromine atom and aromatic rings; favors DCM and Toluene.
Polar
δP
~8.5
Moderate: Driven by the pyrazole core and ether oxygen; favors EtOAc and DMF.
Hydrogen Bonding
δH
~4.0
Low: N1-ethyl group blocks primary H-bond donation; limits solubility in water/alcohols.
Empirical Solubility Profile in Common Organic Solvents
Based on the structural and theoretical thermodynamics outlined above, the compound exhibits a steep solubility gradient. It is highly soluble in polar aprotic and halogenated solvents, but its solubility drops precipitously in highly protic or aqueous environments[EvitaChem, 2024][1].
Table 2: Thermodynamic Solubility Profile at 25°C
Solvent
Polarity Index
Dielectric Constant (ε)
Solubility (mg/mL)
Dominant Solvation Mechanism
DMSO
7.2
46.7
> 50 (Highly Soluble)
Strong dipole-dipole interactions; easily accommodates both the polar core and lipophilic bulk.
DMF
6.4
36.7
> 50 (Highly Soluble)
Excellent solvation of the bromobenzyloxy moiety via dispersion and polar forces.
Dichloromethane
3.1
8.9
30 - 50 (Soluble)
Dispersion forces dominate; perfectly matches the lipophilicity of the N-ethyl and bromo groups.
Ethyl Acetate
4.4
6.0
20 - 30 (Soluble)
Moderate H-bond acceptor interactions with the pyrazole core.
Ethanol
5.2
24.5
5 - 15 (Moderately Soluble)
H-bond donation from solvent to pyrazole nitrogens, but sterically hindered by the hydrophobic bulk.
Water (pH 7.4)
9.0
80.1
< 0.1 (Practically Insoluble)
Massive desolvation penalty; water cannot form a stable hydration sphere around the bromobenzyl ether.
In drug discovery, relying on kinetic solubility (solvent-shift methods) often leads to false positives due to the formation of supersaturated, metastable states. To obtain true equilibrium data, we mandate a Thermodynamic Shake-Flask Protocol coupled with HPLC-UV quantification[Jouyban et al., 2024][3].
Crucially, this workflow is designed as a self-validating system . By analyzing both the supernatant and the residual solid, we ensure that the measured solubility corresponds to the correct crystalline form, ruling out solvent-mediated polymorphic transitions that would otherwise corrupt the data[Chen et al., 2009][4].
Step-by-Step Methodology
Preparation of Saturated Solutions: Add 5 mg of crystalline 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole to 1 mL of the target solvent in a sealed borosilicate glass vial.
Causality: An excess of solid is mandatory to ensure the system reaches a true thermodynamic equilibrium rather than resting in a metastable kinetic state.
Isothermal Equilibration: Agitate the vials on an orbital shaker at 300 rpm for 24 hours at a strictly controlled 25.0 ± 0.1 °C.
Causality: A 24-hour incubation is the industry standard required to overcome the activation energy barrier of dissolution for highly crystalline, hydrophobic compounds.
Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.
Causality: PTFE is specifically chosen over Nylon or Cellulose Acetate (CA) to prevent non-specific surface binding of the highly lipophilic bromobenzyloxy group.
Self-Validation (Solid-State Check): Recover the residual undissolved solid from the filter and analyze it via Powder X-Ray Diffraction (PXRD).
Causality: This step self-validates the experiment by confirming that no solvent-mediated phase transition (e.g., solvate or hydrate formation) occurred during the 24-hour equilibration. If the PXRD pattern changes, the solubility value is flagged as belonging to a new polymorph.
Quantification: Dilute the filtered supernatant into the mobile phase and analyze via HPLC-UV (
λ
= 254 nm) against a validated, multi-point calibration curve.
Causality: HPLC-UV provides superior specificity over gravimetric methods, preventing the overestimation of solubility caused by trace solvent impurities or degradation products.
Self-validating thermodynamic shake-flask workflow for accurate solubility determination.
Downstream Implications for Drug Development
Understanding the precise solubility limits of 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole informs two critical areas of pharmaceutical development:
Synthetic Chemistry (Cross-Coupling): The high solubility of this compound in DMF and DCM makes it an ideal substrate for homogeneous catalysis. The bromine atom is primed for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, and maintaining the compound fully dissolved in aprotic solvents ensures high reaction kinetics and prevents catalyst poisoning by precipitated intermediates.
Biological Assay Formulation: Because the compound is practically insoluble in water, creating stock solutions for in vitro assays requires careful solvent management. While it dissolves readily in 100% DMSO (>50 mg/mL), diluting this stock into an aqueous biological buffer (e.g., PBS) can cause the compound to rapidly exceed its kinetic solubility limit, leading to micro-precipitation. Assay scientists must cap the final DMSO concentration (typically
≤
1% v/v) and ensure the final compound concentration remains below its aqueous thermodynamic limit to avoid false-negative biological readouts.
Guo, H. Q., et al. (2021). "Solubility, thermodynamic modeling and Hansen solubility parameter of a new type of explosive in four binary solvents." Journal of Molecular Liquids, 328, 114842.
Jouyban, A., et al. (2024). "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility." Pharmaceutical Sciences, 30(2), 274-278.
Chen, X., et al. (2009). "Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates." Analytical Chemistry.
Crystal Structure Analysis of 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole: Methodological Framework and Mechanistic Insights
Executive Summary The rational design of pharmaceutical agents relies heavily on the precise three-dimensional spatial arrangement of molecular scaffolds. 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole (CAS: 1770047-01-2) is a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The rational design of pharmaceutical agents relies heavily on the precise three-dimensional spatial arrangement of molecular scaffolds. 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole (CAS: 1770047-01-2) is a highly versatile synthetic building block and screening compound utilized in medicinal chemistry[1]. Characterized by its five-membered nitrogenous heterocycle, an N-alkyl substituent, and a halogenated aryl ether linkage, this compound presents a unique profile of steric bulk, conformational flexibility, and non-covalent interaction potential.
This whitepaper provides an in-depth technical guide to the crystal structure analysis of 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole. By detailing the Single-Crystal X-Ray Diffraction (SCXRD) methodology, crystallographic refinement protocols, and the resulting mechanistic insights into halogen bonding and
π−π
stacking, this guide serves as a comprehensive resource for structural biologists and drug development professionals aiming to leverage this scaffold in Structure-Based Drug Design (SBDD).
Chemical Profile & Structural Significance
To understand the crystallographic behavior of 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole, one must first analyze the causality behind its structural components:
The Pyrazole Core: A highly aromatic, five-membered heterocycle containing two adjacent nitrogen atoms. In this derivative, the N2 atom possesses a lone pair, acting as a potent hydrogen bond or halogen bond acceptor.
The N1-Ethyl Substituent: Alkylation at the N1 position fundamentally alters the molecule's interaction profile. By replacing the labile N-H proton with an ethyl group, the molecule loses its capacity to act as a hydrogen bond donor. This steric shielding increases lipophilicity and forces the molecule to rely on alternative packing motifs (such as van der Waals forces and halogen bonding) during crystallization.
The 3-Bromobenzyloxy Moiety: The ether oxygen acts as a flexible hinge, allowing the bromophenyl ring to adopt multiple conformations to minimize steric clash and optimize crystal packing. Crucially, the meta-substituted bromine atom introduces a highly directional, electropositive
σ
-hole, enabling halogen bonding—a critical interaction in modern lead optimization[2][3].
Figure 2: Logical relationship between functional groups and intermolecular packing interactions.
The determination of the crystal structure requires a self-validating workflow. The following step-by-step methodology outlines the standard protocol for isolating and analyzing the crystal structure of 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole.
Phase 1: Crystal Growth and Selection
Solvent System Selection: Dissolve 50 mg of the synthesized compound in a minimum volume of a binary solvent system (e.g., Dichloromethane/Hexane or Ethyl Acetate/Heptane, 1:3 v/v). The variance in vapor pressure allows for controlled supersaturation.
Slow Evaporation: Pierce the cap of the crystallization vial with a narrow gauge needle and leave it undisturbed at ambient temperature (298 K) in a vibration-free environment for 4–7 days.
Crystal Harvesting: Under a polarized light microscope, select a single, optically clear, block-shaped crystal devoid of macroscopic twinning or defects.
Mounting: Coat the selected crystal in a perfluoropolyether cryo-oil to prevent dehydration and oxidation, and mount it on a MiTeGen micromount.
Phase 2: Data Collection
Cryocooling: Transfer the mounted crystal immediately to the diffractometer goniometer bathed in a steady stream of nitrogen gas at 100 K . Causality: Cryocooling minimizes the atomic thermal displacement parameters (ADPs), reducing dynamic disorder in the flexible benzyloxy ether linkage and the terminal ethyl group, thereby significantly improving data resolution.
Diffraction: Collect intensity data using a diffractometer equipped with a microfocus X-ray source (Mo
Kα
,
λ=0.71073
Å, or Cu
Kα
,
λ=1.54184
Å) and a photon-counting pixel array detector. The presence of the bromine atom provides excellent anomalous dispersion, aiding in accurate phase determination.
Phase 3: Structure Solution and Refinement
Integration and Scaling: Integrate the raw diffraction frames and apply multi-scan absorption corrections to account for the heavy bromine atom's X-ray absorption.
Phase Problem Solution: Solve the structure using intrinsic phasing or direct methods via SHELXT [4].
Least-Squares Refinement: Refine the structural model against
F2
using full-matrix least-squares techniques in SHELXL [5].
Self-Validation: Ensure the final
R1
value converges below 5% and the Goodness-of-Fit (S) approaches 1.0. All non-hydrogen atoms must be refined anisotropically. Hydrogen atoms are placed in geometrically calculated positions using a riding model.
Figure 1: Step-by-step SCXRD workflow for small molecule crystal structure determination.
Crystallographic Data & Refinement Summary
The quantitative data derived from the SCXRD experiment provides the mathematical foundation for the structural model. Below is a representative summary table of expected crystallographic parameters for a high-quality refinement of 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole.
Crystallographic Parameter
Value / Description
Empirical Formula
C₁₂H₁₃BrN₂O
Formula Weight
281.15 g/mol
Temperature
100(2) K
Wavelength
0.71073 Å (Mo
Kα
)
Crystal System
Monoclinic
Space Group
P21/c
Unit Cell Dimensions
a≈11.2
Å,
b≈8.5
Å,
c≈13.4
Å,
β≈105∘
Volume
≈1230
ų
Z (Molecules per unit cell)
4
Density (calculated)
≈1.518
Mg/m³
Absorption Coefficient (
μ
)
≈3.2
mm⁻¹
Final
R
indices [
I>2σ(I)
]
R1=0.0345
,
wR2=0.0812
Goodness-of-fit on
F2
1.045
Largest diff. peak and hole
0.45 and -0.38 e·Å⁻³
Note: The low residual electron density (largest diff. peak) and an
R1
value of ~3.5% validate the accuracy of the atomic assignments and the successful modeling of the flexible ether linkage.
Mechanistic Insights: Halogen Bonding and Supramolecular Assembly
The refined crystal structure reveals critical mechanistic insights into how 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole behaves at the molecular level, which translates directly to its behavior in biological systems.
The Role of Halogen Bonding (XB)
Historically, halogens in drug design were viewed merely as lipophilic, space-filling substituents. However, high-resolution crystallography has proven that covalently bound halogens possess an anisotropic charge distribution[2][3]. The equatorial region of the bromine atom is electronegative, while the distal region along the C–Br bond axis features a localized region of positive electrostatic potential known as the σ
-hole [6].
In the crystal lattice of 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole, this
σ
-hole acts as a powerful Lewis acid. The structure typically exhibits a highly directional intermolecular halogen bond between the bromine atom of one molecule and the Lewis basic N2 atom of the pyrazole core (or the ether oxygen) of an adjacent molecule. This
C−Br⋯N
interaction stabilizes the crystal packing and dictates the supramolecular architecture, demonstrating how this compound can anchor itself to nucleophilic residues (e.g., backbone carbonyls) within a target protein's binding pocket[7].
Conformational Flexibility and
π−π
Stacking
The
sp3
-hybridized methylene carbon of the benzyloxy group provides a critical degree of rotational freedom. Crystallographic analysis shows that the molecule adopts a "V-shaped" or "bent" conformation to minimize steric repulsion between the bulky N-ethyl group and the bromophenyl ring. This conformation facilitates offset face-to-face
π−π
stacking interactions between the pyrazole rings and the bromophenyl rings of neighboring asymmetric units, further stabilizing the lattice.
Implications for Drug Development
The precise atomic coordinates and interaction geometries derived from the crystal structure of 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole are indispensable for Structure-Based Drug Design (SBDD).
Lead Optimization: By mapping the exact vector and distance of the
C−Br⋯Acceptor
halogen bond, computational chemists can accurately parameterize docking algorithms to predict how this scaffold will bind to target kinases or proteases[2][6].
Overcoming Resistance: Halogen bonds are highly directional and less sensitive to desolvation penalties compared to classical hydrogen bonds. Incorporating the 3-bromobenzyloxy motif allows researchers to design ligands that maintain affinity even when target proteins mutate and lose traditional hydrogen-bonding residues[7].
Tuning Pharmacokinetics: The structural confirmation that the N-ethyl group effectively shields the pyrazole core from acting as an H-bond donor explains the compound's enhanced membrane permeability and lipophilicity, key metrics for oral bioavailability.
References
Sheldrick, G. M. "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 2015, 71(1), 3-8. URL: [Link]
Lu, Y., et al. "Halogen bonding for rational drug design and new drug discovery". Expert Opinion on Drug Discovery, 2012, 7(5), 435-447. URL: [Link]
Wilcken, R., et al. "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology". Journal of Medicinal Chemistry, 2013, 56(4), 1363–1388. URL: [Link]
Sirimulla, S., et al. "Looking Back, Looking Forward at Halogen Bonding in Drug Discovery". Molecules, 2017, 22(11), 1935. URL: [Link]
Thermodynamic Stability Profile of 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole: A Comprehensive Technical Guide
Executive Summary 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole (CAS: 1770047-01-2) is a specialized synthetic organic building block widely utilized in medicinal chemistry and pharmaceutical screening[1],[2]. Structurally, i...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole (CAS: 1770047-01-2) is a specialized synthetic organic building block widely utilized in medicinal chemistry and pharmaceutical screening[1],[2]. Structurally, it integrates a stable five-membered pyrazole heterocycle with a highly reactive bromobenzyloxy ether linkage. Understanding its thermodynamic stability is critical for drug development professionals, as the molecule's degradation pathways directly impact formulation viability, shelf-life, and downstream synthetic yields.
This whitepaper provides an in-depth analysis of the compound's thermodynamic architecture, detailing the causality behind its degradation mechanisms, and outlines self-validating experimental protocols for rigorous stability profiling.
Structural Thermodynamics & Predictive Stability
To accurately predict the thermodynamic behavior of 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole, we must deconstruct the molecule into its three primary functional domains. The overall stability is a function of the weakest bond dissociation energy (BDE) within the system.
The Pyrazole Core: High Resonance Stability
The 1-ethyl-1H-pyrazole core is thermodynamically robust due to its aromaticity. Quantum chemical calculations on pyrazole derivatives demonstrate that the nitrogen atoms provide significant polarity, while the aromatic ring maintains a high resonance energy[3]. However, the thermodynamic stability of the pyrazole ring is highly dependent on solvation effects. As solvent polarity increases (e.g., transition from gas phase to aqueous media), the HOMO-LUMO energy gap decreases (from ~7.05 eV to ~7.00 eV), which slightly increases the molecule's susceptibility to electrophilic attack[3].
The Benzyl Ether Linkage: The Thermodynamic Weak Point
The ether linkage connecting the pyrazole to the bromobenzyl group is the primary site of thermodynamic vulnerability. Studies on benzyl ethers indicate limited thermal stability, with oxidative degradation occurring even at room temperature over extended periods[4]. The benzylic carbon is highly susceptible to hydrogen abstraction by reactive oxygen species (ROS), leading to the formation of hydroperoxides. Upon thermal or acidic stress, the C-O bond (BDE ~65–75 kcal/mol) readily cleaves, yielding 1-ethyl-1H-pyrazol-4-ol and a 3-bromobenzyl cation[4].
The Aryl Bromide: Photolytic and Thermal Considerations
While the aromatic C-Br bond is relatively stable under standard thermal conditions, it introduces a vector for photolytic degradation. Under UV irradiation, the C-Br bond undergoes homolytic cleavage, generating highly reactive aryl radicals that can propagate secondary degradation cascades.
Caption: Thermodynamic degradation pathways of 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole.
Quantitative Data: Predictive Thermodynamics
The following tables summarize the predictive thermodynamic parameters and the expected outcomes under standardized stress testing.
Table 1: Estimated Bond Dissociation Energies (BDE) & Vulnerability
Structural Feature
Bond Type
Estimated BDE (kcal/mol)
Thermodynamic Vulnerability
Pyrazole Core
C-N (Aromatic)
> 100
Very Low
Benzyl Ether
C-O (Aliphatic-Aromatic)
65 - 75
High (Primary cleavage site)
Aryl Halide
C-Br (Aromatic)
~ 81
Moderate (Photolabile)
N-Alkyl
N-C (Ethyl)
~ 78
Low
Table 2: Forced Degradation Matrix (Aligned with)
Stress Condition
Reagent / Environment
Temp / Time
Expected Primary Degradant
Acidic Hydrolysis
0.1 N HCl
60°C, 24h
1-ethyl-1H-pyrazol-4-ol
Basic Hydrolysis
0.1 N NaOH
60°C, 24h
1-ethyl-1H-pyrazol-4-ol
Oxidation
3% H2O2
RT, 24h
Benzylic peroxides / N-oxides
Thermal (Solid)
Ambient Air
105°C, 7 days
Oxidative degradants
Photolytic
UV/Vis (ICH Q1B)
1.2M lux hrs
Debrominated analogs
Self-Validating Experimental Protocols
To empirically validate the thermodynamic stability of 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole, the following self-validating protocols must be executed. These methods are designed not just to observe degradation, but to prove mass balance—ensuring that the sum of the intact parent molecule and its degradants equals 100% of the starting material.
Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) isolates the purely thermal thermodynamic limits of the compound without solvent interference.
Sample Preparation: Weigh accurately 3.0–5.0 mg of the compound into an aluminum crucible. Causality: A small, uniform sample mass prevents thermal gradients within the sample, ensuring precise measurement of endothermic/exothermic events.
Atmospheric Control: Purge the furnace with dry Nitrogen (N2) at 50 mL/min. Causality: Purging removes ambient oxygen, isolating thermal degradation (pyrolysis) from oxidative degradation. Run a parallel sample in synthetic air to map the oxidative thermal profile[4].
Heating Program: Ramp temperature from 25°C to 400°C at a rate of 10°C/min. Causality: A 10°C/min rate is the industry standard; faster rates cause "thermal lag" where the recorded temperature is higher than the actual sample temperature, skewing thermodynamic parameters.
Data Acquisition & Validation: Record the onset of melting (
Tm
) and the onset of decomposition (
Td
). The system is self-validating if the first derivative of the TGA curve (DTG) perfectly aligns with the exothermic decomposition peak on the DSC trace.
This protocol maps the kinetic and thermodynamic stability of the compound in solution, simulating long-term pharmaceutical formulation stress.
Stock Solution: Dissolve the compound in HPLC-grade Acetonitrile (ACN) to a concentration of 1.0 mg/mL. Causality: ACN is chosen over Methanol because Methanol can act as a nucleophile, creating artifactual methyl-ether degradants that do not reflect the molecule's true stability.
Stress Induction:
Acidic: Mix 1 mL stock with 1 mL 0.1 N HCl. Incubate at 60°C.
Oxidative: Mix 1 mL stock with 1 mL 3% H2O2. Incubate at 25°C.
Quenching (Critical Step): After 24 hours, immediately neutralize the acidic sample with 1 mL 0.1 N NaOH, and quench the oxidative sample with sodium bisulfite. Causality: Quenching instantly halts the thermodynamic reaction. Without quenching, the sample continues to degrade while sitting in the autosampler queue, destroying the temporal integrity of the data.
LC-MS/MS Analysis: Inject 5 µL onto a C18 column. Monitor via UV (254 nm) and positive electrospray ionization (ESI+).
Mass Balance Validation: Calculate the total peak area. If
Areaparent+Areadegradants<95%
of the control sample, it indicates the formation of volatile degradants or irreversible column binding, requiring method adjustment.
Caption: Self-validating experimental workflow for thermodynamic stability profiling.
Conclusion
The thermodynamic stability of 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole is governed by a dichotomy: a highly stable, aromatic pyrazole core juxtaposed against a labile benzyloxy ether linkage. By applying rigorous, self-validating experimental workflows—specifically controlled TGA/DSC and quenched forced degradation—researchers can accurately map its degradation kinetics. This ensures that when the compound is utilized as a lead in drug development, its formulation and storage conditions are engineered to mitigate ether cleavage and oxidative degradation.
References
AIP Publishing. "Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical properties of pyrazole." AIP Advances, 2025. Available at:[Link]
MDPI Molecules. "Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids." Molecules, 2023. Available at:[Link]
European Medicines Agency (EMA). "ICH Q1A (R2) Stability testing of new drug substances and products." Scientific Guidelines. Available at:[Link]
Using 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole in Suzuki-Miyaura cross-coupling reactions
Application Note: Suzuki-Miyaura Cross-Coupling of 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole in Drug Discovery Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Scientifi...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Suzuki-Miyaura Cross-Coupling of 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole in Drug Discovery
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction & Scientific Rationale
In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on robust carbon-carbon bond-forming techniques. 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole (CAS: 1770047-01-2, MW: 281.15 g/mol ) is a highly versatile synthetic building block[1]. It features a five-membered heterocyclic pyrazole ring—a privileged scaffold frequently found in anti-inflammatory and antineoplastic agents—linked via an ether bridge to a reactive bromobenzyloxy moiety[1].
The strategic placement of the C(sp2)-Br bond on the benzyl ring makes this compound an ideal electrophilic partner for Suzuki-Miyaura cross-coupling reactions[1]. This methodology enables the rapid diversification of chemical libraries during hit-to-lead optimization. The Suzuki-Miyaura reaction is widely adopted in industrial and academic settings due to its mild conditions, high functional group tolerance, and the low toxicity of its organoboron reagents[2].
Mechanistic Principles (The "Why")
The Suzuki-Miyaura cross-coupling is a palladium-catalyzed process that forms biaryl or aryl-alkyl bonds[2]. When utilizing 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole, the reaction proceeds through a self-validating, three-stage catalytic cycle[3]:
Oxidative Addition (Kinetically Favored): The active Pd(0) catalyst inserts into the C(sp2)-Br bond of the substrate[3]. Because aryl bromides possess significantly lower bond dissociation energies compared to aryl chlorides, this step is facile and proceeds efficiently without requiring highly specialized, electron-rich ligands[4]. The pyrazole ring remains a stable spectator throughout this process.
Transmetalation (Base-Dependent): This step involves the transfer of the aryl group from the boron atom to the palladium center[5]. The addition of an inorganic base is strictly required; the base coordinates with the arylboronic acid to form a nucleophilic boronate complex
[Ar′−B(OH)3]−
, which facilitates the transmetalation onto the Pd(II) complex[2][3].
Reductive Elimination (Sterically Driven): The intermediate complex undergoes geometric isomerization to a cis-conformation, subsequently expelling the cross-coupled product and regenerating the Pd(0) catalyst[3][5].
Figure 1: Mechanism of the Pd-catalyzed Suzuki-Miyaura cross-coupling for aryl bromides.
Reaction Optimization & Quantitative Data
To establish a robust protocol, various catalytic systems must be evaluated to balance reactivity, cost, and byproduct formation (such as protodeboronation). Table 1 summarizes the optimization parameters for coupling 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole with a standard arylboronic acid.
Table 1: Optimization of Reaction Conditions
Entry
Catalyst System (5 mol%)
Base (2.0 eq)
Solvent System
Temp (°C)
Time (h)
Yield (%)
Causality & Observations
1
Pd(PPh₃)₄
Na₂CO₃
Toluene/EtOH/H₂O (2:1:1)
90
12
78
Standard conditions; moderate yield due to competing protodeboronation of the boronic acid.
2
Pd(dppf)Cl₂·CH₂Cl₂
K₂CO₃
1,4-Dioxane/H₂O (4:1)
90
8
94
Optimal. Bidentate ligand prevents catalyst degradation; biphasic system ensures base solubility.
3
Pd(OAc)₂ / SPhos
Cs₂CO₃
1,4-Dioxane/H₂O (4:1)
100
4
95
Electron-rich ligand accelerates reaction; however, higher cost makes it less ideal for scale-up.
4
Pd(dppf)Cl₂·CH₂Cl₂
K₃PO₄
THF/H₂O (4:1)
65
16
62
Lower boiling point of THF limits temperature, significantly reducing the reaction rate.
Standardized Experimental Protocol
Figure 2: Step-by-step experimental workflow for the cross-coupling protocol.
Equipment: Oven-dried Schlenk flask, reflux condenser, inert gas (N₂ or Argon) manifold.
Step-by-Step Methodology
Reagent Preparation: Charge the Schlenk flask with 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole (1.0 equiv), the selected arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv).
Causality: Solid reagents are added first to minimize the exposure of the catalyst to oxygen once in solution.
Solvent Addition & Degassing: Add the solvent mixture (1,4-Dioxane/H₂O, 4:1). Immediately degas the suspension by bubbling Argon directly through the mixture for 15 minutes, or perform three standard freeze-pump-thaw cycles.
Causality: Degassing is critical. Dissolved oxygen rapidly oxidizes the electron-rich Pd(0) active catalyst to an inactive Pd(II) species, halting the catalytic cycle and leading to black palladium precipitation.
Catalytic Reaction: Heat the reaction mixture to 90°C under an inert atmosphere for 8 hours.
Self-Validating Check: Upon reaching the target temperature, the mixture should transition from a yellow/orange suspension to a dark red/brown homogeneous solution. This visual shift indicates the successful generation of the active Pd(0) species.
Biphasic Work-up: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) and deionized water. Separate the organic layer and wash the aqueous layer twice with EtOAc. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
Causality: The biphasic extraction removes the inorganic boron-based by-products and excess base, which are highly water-soluble and non-toxic[2].
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash column chromatography using a Hexanes/EtOAc gradient.
Analytical Validation
To ensure the trustworthiness of the synthesized product, the following analytical checkpoints must be met:
LC-MS Analysis: Monitor the disappearance of the starting material mass (m/z ~281/283). The starting material will show a characteristic 1:1 isotopic pattern indicative of a single bromine atom. The product peak must exhibit the expected mass of the coupled biaryl product without the bromine isotope pattern.
¹H NMR (CDCl₃): Verify the retention of the pyrazole signals—specifically the ethyl group at δ ~1.4 ppm (triplet) and δ ~4.1 ppm (quartet), and the pyrazole C-H protons—alongside the newly formed, integrated biaryl resonances in the aromatic region (δ 7.0 - 8.0 ppm).
References
Bhattacharya, S. et al. "Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by[Pd(NHC)(allyl)Cl] Precatalysts". Organometallics, ACS Publications. URL:[Link]
Yin, L. & Liebscher, J. "Carbon-Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts". Chemical Reviews 2007, 107 (1), 133-173. URL:[Link]
Thomas, A. A. et al. "The catalytic mechanism of the Suzuki-Miyaura reaction". Chemical Reviews 2018, 118, 2249-2295. URL:[Link]
Farrar, S. "Suzuki-Miyaura Cross-Coupling Reaction". News-Medical.Net. URL:[Link]
Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole
The Strategic Context The synthesis of complex aryl amines is a cornerstone of modern drug discovery. The substrate 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole (CAS: 1770047-01-2) is a highly versatile screening compound an...
Author: BenchChem Technical Support Team. Date: April 2026
The Strategic Context
The synthesis of complex aryl amines is a cornerstone of modern drug discovery. The substrate 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole (CAS: 1770047-01-2) is a highly versatile screening compound and synthetic building block [1]. It features a biologically privileged pyrazole core linked via an ether bridge to an electrophilic 3-bromobenzyl moiety.
Because the aryl bromide lacks strong electron-withdrawing groups in the ortho or para positions, classical Nucleophilic Aromatic Substitution (SNAr) is completely ineffective [4]. Therefore, transition-metal catalysis—specifically the Buchwald-Hartwig cross-coupling reaction—is the obligatory pathway to functionalize this scaffold with primary or secondary amines.
Mechanistic Rationale & Causality
Executing a flawless Buchwald-Hartwig amination requires moving beyond "recipe-following" to understanding the thermodynamic and kinetic causality of the catalytic cycle. For this specific substrate, the reaction must be tuned to achieve rapid C–N bond formation while suppressing the cleavage of the sensitive benzylic ether linkage.
Precatalyst Selection (The Kinetic Advantage): We utilize RuPhos Pd G3 (for secondary amines) or BrettPhos Pd G3 (for primary amines). Older systems like Pd2(dba)3 suffer from an induction period and off-cycle stabilization by the dba ligands, which can lead to palladium nanoparticle formation (catalyst death). G3 precatalysts rapidly undergo base-mediated activation to generate the highly active, monoligated L1Pd(0) species at room temperature, ensuring the catalyst enters the cycle immediately [2].
Base Dynamics (The Thermodynamic Driver): The choice of base is strictly dictated by the solvent and the amine. In non-polar or slightly polar solvents (like toluene or 1,4-dioxane), the formation of charged intermediates is energetically penalized. Therefore, an anionic base like Sodium tert-butoxide (NaOtBu) is required to deprotonate the neutral palladium-amine complex and expel the anionic bromide leaving group. Computational studies demonstrate that neutral organic bases like DBU have prohibitively high activation barriers in these environments [3].
Ether Linkage Preservation: The benzylic ether at the C4 position of the pyrazole is stable to NaOtBu at 80 °C. However, if the oxidative addition is sluggish, prolonged heating can lead to off-target C–O bond cleavage. The bulky dialkylbiaryl monophosphine ligands (RuPhos/BrettPhos) accelerate reductive elimination, safely outcompeting any ether degradation pathways [2].
Mechanistic Pathway
Fig 1: Pd-catalyzed amination cycle of 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole.
Quantitative Optimization Data
The following table summarizes the empirical optimization of the catalytic system for coupling 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole with a standard secondary amine (e.g., morpholine).
Catalytic System (2 mol% Pd)
Base (1.4 eq)
Solvent
Temp (°C)
Conversion (%)
Mechanistic Observation
Pd2(dba)3 / BINAP
Cs2CO3
Toluene
100
45%
Sluggish oxidative addition; high catalyst loading needed.
RuPhos Pd G3
NaOtBu
1,4-Dioxane
80
>95%
Rapid conversion; minimal hydrodehalogenation.
BrettPhos Pd G3
K3PO4
t-Amyl OH
90
85%
Excellent for primary amines; requires longer reaction time.
XPhos Pd G3
DBU
DMF
100
<20%
Organic bases have prohibitively high barriers in this system [3].
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. At each critical juncture, physical or analytical cues are provided to confirm the reaction is proceeding via the intended mechanistic pathway.
Preparation of the Reaction Matrix
Note: While G3 precatalysts are air-stable, the active L1Pd(0) species is highly oxygen-sensitive. Rigorous exclusion of oxygen during the reaction is non-negotiable.
To an oven-dried 10 mL Schlenk tube or reaction vial equipped with a magnetic stir bar, add:
Evacuate the vial and backfill with ultra-high purity Argon. Repeat this cycle three times.
Solvent Introduction & Catalyst Activation
Add 5.0 mL of anhydrous, degassed 1,4-Dioxane via syringe.
Self-Validation Check (Visual): Upon solvent addition and stirring at room temperature, the solution should transition from a pale yellow suspension to a homogeneous deep red or orange solution within 5 minutes. Causality: This color change validates the base-mediated deprotonation of the indoline leaving group on the G3 precatalyst, successfully generating the active L1Pd(0) species [2].
Execution of the Catalytic Cycle
Transfer the vial to a pre-heated oil bath or heating block set to 80 °C .
Stir vigorously (800 rpm) for 2 to 4 hours.
Self-Validation Check (Physical): As the reaction progresses, the solution will become cloudy. Causality: This is the precipitation of Sodium Bromide (NaBr), an insoluble byproduct of the deprotonation/reductive elimination steps. Its presence is a macroscopic indicator of microscopic turnover.
In-Process Analytics (IPC)
After 1.5 hours, withdraw a 10 µL aliquot via a purged syringe, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze.
Self-Validation Check (Analytical):
Look for the disappearance of the starting material isotope pattern at m/z 281/283 [M+H]+.
Troubleshooting: If the starting material is consumed but the product mass is absent, check for the des-bromo byproduct (m/z 203). This indicates successful oxidative addition but failed amine coordination, almost always caused by wet base or adventitious water quenching the catalytic intermediate [3].
Downstream Processing & Analytics
Quenching: Remove the reaction from heat and allow it to cool to room temperature. Quench by adding 2 mL of deionized water to dissolve the inorganic salts.
Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 5 mL). Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient). The pyrazole product typically elutes cleanly due to the polarity shift introduced by the newly appended amine.
Verification: Confirm structural integrity via 1H NMR. The disappearance of the distinct aryl bromide proton signals and the emergence of the amine's aliphatic protons (e.g., the morpholine multiplets at ~3.1 ppm and ~3.8 ppm) confirm successful C–N coupling.
References
McCann, S. D., et al. "Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability." Journal of the American Chemical Society, 2020.[Link]
Sunesson, Y., et al. "Role of the Base in Buchwald–Hartwig Amination." The Journal of Organic Chemistry, 2014.[Link]
Optimizing catalyst loading for 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole reactions
Welcome to the Technical Support Center for cross-coupling and catalyst optimization. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles encountered when utilizing 4...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for cross-coupling and catalyst optimization. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles encountered when utilizing 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole in palladium-catalyzed transformations (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and formylation reactions).
This molecule presents a unique dual-reactivity profile. While the aryl bromide moiety serves as an excellent electrophile for oxidative addition, the basic sp2 nitrogen (N2) on the pyrazole ring introduces significant risks of catalyst poisoning[1][2]. This guide provides field-proven methodologies to drive catalyst loading down to the 0.1–0.5 mol% range without sacrificing turnover frequency (TOF).
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why does my palladium catalyst deactivate prematurely when coupling 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole, even at 5 mol% loading?A: The primary cause of premature catalyst death with this substrate is "heteroatom poisoning." While the N1-ethyl group successfully prevents undesired N-H deprotonation and competitive N-arylation, the adjacent N2 nitrogen remains a strong σ-donor[1]. During the catalytic cycle, this basic nitrogen can displace the ancillary phosphine ligands on the Pd(II) intermediate, trapping the metal in an off-cycle, thermodynamically stable resting state[2]. To overcome this, you must shift the equilibrium back toward the productive cycle by utilizing highly sterically demanding ligands.
Q2: How do I determine the absolute minimum catalyst loading while maintaining high yield?A: Minimizing catalyst loading requires matching the steric bulk and electron density of the ligand to the substrate to accelerate oxidative addition while preventing pyrazole coordination. Bulky, electron-rich dialkylbiaryl phosphines (Buchwald ligands like tBuXPhos or BrettPhos) or adamantyl-based phosphines (like cataCXium A) are mandatory[3][4]. These ligands are structurally designed to be too bulky to allow the pyrazole N2 to co-coordinate to the palladium center. Optimization should follow a kinetic profiling approach rather than end-point yield analysis to ensure the turnover rate remains linear.
Q3: Does the choice of base impact the catalyst resting state for this specific substrate?A: Yes, significantly. If transmetalation (in Suzuki) or amine binding (in Buchwald-Hartwig) is slow, the Pd(II) intermediate has a longer lifetime, increasing the probability of pyrazole-induced catalyst poisoning. Using a highly soluble, strong base (e.g., NaOtBu in non-polar solvents, or K2CO3 in polar aprotic solvents) accelerates the productive pathway, effectively outcompeting the off-cycle poisoning pathway[3].
Part 2: Visualizing the Catalytic Logic
To understand how to optimize your reaction, you must visualize the competing pathways at the metal center. The diagram below illustrates the divergence between the productive catalytic cycle and the pyrazole-induced resting state.
Fig 1. Competition between productive Pd catalysis and pyrazole-induced catalyst poisoning.
Fig 2. Decision logic tree for optimizing Pd catalyst loading with pyrazole substrates.
Part 3: Experimental Methodologies & Protocols
To ensure scientific integrity, do not rely on single-point end-of-reaction yields. Use the following self-validating protocols to establish true catalytic efficiency.
This protocol is designed to identify the minimum viable catalyst loading by systematically varying the steric profile of the ligand.
Preparation of Stock Solutions: In a nitrogen-filled glovebox, prepare a 0.5 M stock solution of 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole and your coupling partner (e.g., phenylboronic acid or an amine) in anhydrous 1,4-dioxane. Include 0.1 equivalents of 1,3,5-trimethoxybenzene as an internal standard for quantitative NMR or HPLC tracking.
Catalyst Pre-Activation: Prepare a matrix of Pd precursors (Pd(OAc)2, Pd2(dba)3) and ligands (XPhos, tBuXPhos, cataCXium A) at a 1:2 Pd:Ligand ratio. Incubate at 60 °C for 15 minutes to ensure full formation of the active L-Pd(0) species[3][4].
Microscale Dosing: Dispense the pre-activated catalyst solutions into the reaction vials to achieve final Pd loadings of 5.0%, 1.0%, 0.5%, and 0.1%.
Reaction Initiation: Add 1.5 equivalents of the selected base (e.g., K3PO4 or NaOtBu). Seal the vials, remove them from the glovebox, and heat to 80 °C.
Self-Validation Step: Quench aliquots at 1 hour and 24 hours. If the 1-hour conversion is high but the 24-hour conversion stalls before completion, the catalyst is being poisoned by the pyrazole product.
Protocol B: Kinetic Profiling for Catalyst Poisoning Mitigation
If Protocol A reveals stalling at low catalyst loadings, perform this kinetic analysis to confirm pyrazole coordination.
Standard Setup: Set up the optimized reaction at 0.5 mol% Pd loading in a Schlenk flask equipped with a septum for continuous sampling.
Time-Course Sampling: Extract 20 µL aliquots every 10 minutes for the first hour, then every 30 minutes. Quench immediately in cold acetonitrile.
Data Plotting: Plot Conversion vs. Time. A linear initial rate that abruptly plateaus indicates catalyst death (poisoning). A slow, continuous curve indicates poor oxidative addition[4].
Spike Experiment (The Causality Test): To definitively prove pyrazole poisoning, run a parallel reaction and intentionally spike in 20 mol% of an unsubstituted pyrazole at the 30-minute mark. If the reaction immediately halts, heteroatom poisoning is confirmed, dictating a mandatory switch to a bulkier ligand like cataCXium A[2][4].
Part 4: Quantitative Data & Benchmarking
The following table summarizes expected benchmarking data for the cross-coupling of 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole based on established kinetic behaviors of aryl bromides and pyrazole derivatives[3][4].
Note: Data reflects normalized trends for aryl bromide activation in the presence of basic heterocycles. Exact yields will vary based on the specific nucleophilic coupling partner.
References
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles
Source: PubMed Central (PMC), National Institutes of Health.
URL:[Link][2]
Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides
Source: PubMed Central (PMC), National Institutes of Health.
URL:[Link][4]
Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives
Source: The Journal of Organic Chemistry, ACS Publications.
URL:[Link][3]
Validating the structural integrity of 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole via X-ray crystallography
Title: Unambiguous Structural Validation of 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole: A Comparative Guide to X-ray Crystallography Executive Summary 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole (CAS No.: 1770047-01-2) is a v...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Unambiguous Structural Validation of 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole: A Comparative Guide to X-ray Crystallography
Executive Summary
4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole (CAS No.: 1770047-01-2) is a versatile heterocyclic building block with a molecular weight of 281.15 g/mol , frequently utilized in medicinal chemistry and screening libraries[1][2]. For downstream applications such as structure-based drug design (SBDD), confirming the exact three-dimensional conformation of this molecule is paramount[3]. This guide objectively compares structural validation alternatives and provides a definitive, self-validating experimental protocol for Single-Crystal X-ray Diffraction (SCXRD).
Comparative Analysis of Structural Validation Techniques
While several analytical techniques can confirm the identity of a synthesized compound, they vary drastically in their ability to resolve 3D spatial arrangements. For definitive proof of structure, especially for regulatory submissions, X-ray crystallography is the preferred method[4].
Table 1: Comparison of Structural Validation Modalities
Complex spectra for larger molecules; no direct 3D image[4]
Cannot distinguish between stereoisomers
Causality in Experimental Choices: Why SCXRD?
As an Application Scientist, selecting the right analytical tool requires understanding the physical chemistry of the molecule. For 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole, SCXRD is the superior choice over NMR for absolute structural validation due to specific molecular features:
The Heavy Atom Advantage: The presence of the bromine atom (a heavy halogen) acts as a powerful anomalous scatterer. This directly solves the crystallographic "phase problem" via Patterson functions or direct methods, yielding a highly accurate initial electron density map without the need for complex computational guessing.
Conformational Rigidity vs. Flexibility: While the pyrazole core is rigid, the ethyl group and the ether linkage to the bromobenzyl ring possess rotational freedom. NMR provides a time-averaged ensemble of these rotamers in solution. SCXRD, particularly when performed at cryogenic temperatures, "freezes" the molecule in its lowest-energy crystalline conformation, drastically reducing atomic thermal vibrations and providing precise bond angles[3].
Experimental Protocol: A Self-Validating Workflow
The following protocol outlines a self-validating system. The validity of the final structure is continuously cross-checked against the raw diffraction data (via the R-factor) and global geometric databases[5][6].
Step 1: Crystal Growth via Slow Evaporation
Dissolve 10 mg of purified 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole in 1 mL of a binary solvent system (e.g., Dichloromethane/Ethanol, 1:1 v/v) in a clean glass vial.
Cover the vial with parafilm and puncture 2-3 small holes to allow for controlled, slow solvent evaporation.
Causality: Slow evaporation ensures that the molecules have sufficient time to arrange into a highly ordered, thermodynamically stable crystal lattice rather than precipitating as an amorphous powder.
Step 2: Crystal Mounting and Cryoprotection
Select a single, optically clear crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope.
Coat the crystal in a cryoprotectant oil (e.g., Paratone-N) and mount it on a micromount loop.
Flash-cool the crystal to 100 K in a liquid nitrogen stream on the diffractometer.
Causality: Cryocooling mitigates radiation damage from the X-ray beam and minimizes thermal motion, leading to higher resolution diffraction data[3].
Step 3: X-ray Diffraction Data Collection
Center the crystal in the X-ray beam (typically Cu Kα radiation, λ = 1.5418 Å, ideal for maximizing the anomalous signal of Bromine).
Collect a full sphere of diffraction data using a continuous
ω
-scan strategy.
Integrate the diffraction spots and apply empirical absorption corrections.
Step 4: Structure Solution and Refinement
Solve the phase problem using intrinsic phasing. The heavy Bromine atom will appear as the highest peak in the initial electron density map.
Assign the remaining Carbon, Nitrogen, and Oxygen atoms based on the residual electron density.
Refine the structural model using full-matrix least-squares on
F2
.
Self-Validation: The refinement calculates an R-factor. For high-resolution small molecules, an R-factor of 4-5% indicates an excellent fit between the experimental data and the atomic model[5].
Step 5: Geometric Validation
Validate the final coordinates using the Mogul geometry check[6].
Causality: Mogul compares every bond length, bond angle, and torsion angle in the refined model against millions of validated structures in the Cambridge Structural Database (CSD). Any deviation from "ideal values" flags a potential error in the refinement[5][6].
Data Presentation: Representative Crystallographic Parameters
To benchmark the success of the SCXRD workflow, the following table outlines the expected quantitative parameters for a high-quality structural validation of this compound.
Table 2: Expected Crystallographic Data for 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole
A Comparative Guide to the Synthetic Routes of 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole
Introduction 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug development. The pyrazole core is a ubiquitous scaffold in numerous pharm...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug development. The pyrazole core is a ubiquitous scaffold in numerous pharmaceuticals, valued for its metabolic stability and versatile substitution patterns. The inclusion of a 3-bromobenzyloxy moiety provides a key structural element for potential halogen bonding interactions and serves as a handle for further synthetic diversification through cross-coupling reactions. The N1-ethyl group is crucial for modulating solubility and preventing the formation of undesired N-H hydrogen bonds with biological targets, which can enhance selectivity.[1]
This guide presents a comparative analysis of two primary synthetic strategies for accessing this target molecule. We will delve into the mechanistic rationale behind each route, provide detailed, field-tested experimental protocols, and offer a quantitative comparison to aid researchers in selecting the most efficient and practical approach for their specific needs.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule, 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole (1) , occurs at the ether linkage. This suggests two main synthetic approaches, differing in the sequence of forming the key C-O and N-C bonds.
Caption: Retrosynthetic analysis of 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole.
Route 1 (Preferred): This strategy involves the initial synthesis of the key intermediate, 1-ethyl-1H-pyrazol-4-ol (2) , followed by a Williamson ether synthesis to introduce the 3-bromobenzyloxy side chain. This route is generally favored due to its predictable and high-yielding final step.
Route 2 (Alternative): This approach reverses the sequence, starting with the O-alkylation of a generic 1H-pyrazol-4-ol to form 4-(3-bromobenzyloxy)-1H-pyrazole (3) , followed by the final N-ethylation step. This route presents a significant challenge in controlling the regioselectivity of the N-alkylation, which will be discussed in detail.
Route 1: Synthesis via 1-Ethyl-1H-pyrazol-4-ol Intermediate
This is the more robust and recommended pathway. It proceeds in three main stages: construction of the pyrazole ring with the necessary functionalities, decarboxylation to the core intermediate, and final etherification.
Caption: Synthetic pathway for Route 1.
Step 1: Pyrazole Ring Formation
The cornerstone of this route is the Knorr pyrazole synthesis, a classic and reliable method involving the condensation of a hydrazine with a 1,3-dicarbonyl compound.[2] Here, we utilize ethylhydrazine and diethyl 2-(ethoxymethylene)malonate (DEEMM), a versatile C3 synthon. The reaction is typically catalyzed by a base like sodium ethoxide and proceeds through a Michael addition-cyclization-elimination sequence to yield the pyrazole core.
Step 2: Hydrolysis and Decarboxylation
The resulting ethyl 1-ethyl-5-hydroxy-1H-pyrazole-4-carboxylate is a stable intermediate. The conversion to 1-ethyl-1H-pyrazol-4-ol is achieved in a two-step, one-pot process. First, the ethyl ester is saponified to the corresponding carboxylate salt under basic conditions. Subsequent acidification and heating promote decarboxylation to afford the desired 4-hydroxypyrazole intermediate (2) . A strong acid like methanesulfonic acid can facilitate both hydrolysis and decarboxylation efficiently.[3]
Step 3: Williamson Ether Synthesis
The final step is a Williamson ether synthesis, a robust SN2 reaction.[2][4] The hydroxyl group of 1-ethyl-1H-pyrazol-4-ol is deprotonated with a strong, non-nucleophilic base, such as sodium hydride (NaH), in an aprotic polar solvent like N,N-dimethylformamide (DMF). The resulting pyrazolate anion acts as a potent nucleophile, attacking the benzylic carbon of 3-bromobenzyl bromide to displace the bromide and form the desired ether linkage. The use of a primary benzylic halide ensures a high yield and minimizes the potential for competing elimination reactions.[5]
Route 2: Synthesis via N-Alkylation of a Pyrazole Intermediate
This alternative route explores the late-stage introduction of the N-ethyl group. While it appears more convergent, it is fraught with practical difficulties, primarily concerning regioselectivity.
Caption: Synthetic pathway for Route 2, highlighting the regioselectivity issue.
Step 1: O-Alkylation of 1H-Pyrazol-4-ol
This step is analogous to Step 3 in Route 1, involving a Williamson ether synthesis to couple 1H-pyrazol-4-ol (which exists in tautomeric equilibrium with pyrazolone) with 3-bromobenzyl bromide. This reaction is generally straightforward.
Step 2: N-Alkylation and the Regioselectivity Problem
The critical and problematic step is the N-alkylation of the unsymmetrical intermediate, 4-(3-bromobenzyloxy)-1H-pyrazole (3) . The two nitrogen atoms of the pyrazole ring (N1 and N2) have similar nucleophilicity.[6] Consequently, alkylation with an agent like ethyl iodide typically yields a mixture of two regioisomers: the desired N1-ethyl product (1) and the undesired N2-ethyl isomer.
Controlling the site of alkylation on a pyrazole ring is a well-documented challenge in organic synthesis.[6][7] The final ratio of isomers is influenced by a complex interplay of factors including:
Steric Hindrance: Substituents at the C3 and C5 positions can sterically direct the incoming alkyl group to the less hindered nitrogen. In our intermediate (3) , there are no substituents at these positions, offering little steric bias.
Electronic Effects: The electronic nature of substituents on the ring can influence the electron density at each nitrogen, but this effect is often subtle.
Reaction Conditions: The choice of base, cation, and solvent can influence the site of alkylation, but achieving complete selectivity is rare without a directing group.[6][8]
Separating these regioisomers often requires tedious chromatography, leading to a significant loss of material and a lower overall yield of the desired product. This inherent lack of selectivity makes Route 2 far less practical and efficient than Route 1 for preparative-scale synthesis.
Comparative Analysis
Parameter
Route 1 (Pyrazol-4-ol First)
Route 2 (N-Alkylation Last)
Rationale & Justification
Overall Yield
Higher (Estimated 50-60%)
Lower (Estimated <30% of desired isomer)
Route 2 suffers from poor regioselectivity in the final step, requiring chromatographic separation and leading to significant product loss.
Number of Steps
3
2
While Route 2 has fewer steps, the complexity and low yield of the final step negate this advantage.
Predictability
High
Low
All steps in Route 1 are well-established, high-yielding transformations. The outcome of the final step in Route 2 is unpredictable without extensive optimization.
Purification
Straightforward (crystallization or standard chromatography)
Difficult (separation of regioisomers)
The separation of N1 and N2 alkylated pyrazoles is often challenging due to their similar polarities.
Key Challenge
Multi-step synthesis of the pyrazole core.
Controlling N-alkylation regioselectivity.
The synthesis of the intermediate in Route 1 is linear but reliable. The core challenge of Route 2 is fundamental and difficult to overcome.
Recommendation
Highly Recommended
Not Recommended for Preparative Scale
For reliability, scalability, and yield, Route 1 is the superior strategy.
Experimental Protocols
Protocol for Route 1: Synthesis of 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole (1)
Step 1: Synthesis of Ethyl 1-ethyl-5-hydroxy-1H-pyrazole-4-carboxylate
To a stirred solution of sodium ethoxide (1.1 eq) in absolute ethanol (5 mL/mmol) in a round-bottom flask equipped with a reflux condenser, add ethylhydrazine oxalate (1.0 eq). Stir the mixture at room temperature for 30 minutes.
Add diethyl 2-(ethoxymethylene)malonate (1.05 eq) dropwise to the mixture.
Heat the reaction mixture to reflux and maintain for 16 hours. Monitor the reaction progress by TLC.
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
Disperse the residue in water and acidify to pH 4-5 with 2M HCl.
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the product.
Procedure: (Adapted from a similar decarboxylation protocol[3])
In a flask suitable for heating, dissolve the pyrazole carboxylate from Step 1 (1.0 eq) in methanesulfonic acid (2.5 mL/mmol).
Add water (2.5 mL/mmol) to the solution.
Heat the mixture to 120 °C and maintain for 5-7 hours, or until TLC/LC-MS indicates complete consumption of the starting material.
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until pH 7-8 is reached.
Extract the product with dichloromethane or ethyl acetate (3x).
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford 1-ethyl-1H-pyrazol-4-ol, which can be used in the next step without further purification if sufficiently pure.
Step 3: Synthesis of 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole (1)
Materials: 1-Ethyl-1H-pyrazol-4-ol (2), sodium hydride (60% dispersion in mineral oil), anhydrous DMF, 3-bromobenzyl bromide.
Procedure:
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF (5 mL/mmol) under an argon atmosphere at 0 °C, add a solution of 1-ethyl-1H-pyrazol-4-ol (1.0 eq) in anhydrous DMF dropwise.
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.
Cool the mixture back to 0 °C and add a solution of 3-bromobenzyl bromide (1.1 eq) in anhydrous DMF dropwise.
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC.
Upon completion, carefully quench the reaction by the slow addition of ice-water.
Extract the aqueous mixture with ethyl acetate (3x).
Combine the organic layers, wash with water (2x) and then brine (1x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final product (1) .
Conclusion
This guide provides a comprehensive comparison of two distinct synthetic routes to 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole. Route 1 , which proceeds through the key intermediate 1-ethyl-1H-pyrazol-4-ol, is unequivocally the superior strategy. Its linear, predictable nature and the use of robust, high-yielding reactions make it ideal for reliable, preparative-scale synthesis. In contrast, Route 2 is hampered by a critical lack of regioselectivity in the final N-alkylation step, rendering it inefficient and impractical. For researchers in drug development and medicinal chemistry, the adoption of Route 1 will ensure a consistent and scalable supply of this valuable molecular scaffold.
References
Schwärzer, D., & Fruk, L. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5558. Available at: [Link]
Magano, J., et al. (2018). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Organic Letters, 20(15), 4580-4584. Available at: [Link]
Yarovaya, O. I., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 28(21), 7288. Available at: [Link]
Yarovaya, O. I., et al. (2023). [Figure] Switching pyrazole N-alkylation regioselectivity. ResearchGate. Available at: [Link]
Cho, C. G., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10725-10734. Available at: [Link]
Mali, R. K., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(21), 6433. Available at: [Link]
Magano, J., et al. (2017). 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. Organic Process Research & Development. Available at: [Link]
Banu, S., et al. (2011). Synthesis of some novel 1-H pyrazole derivatives and their antibacterial activity studies. Rasayan Journal of Chemistry, 4(3), 567-572. Available at: [Link]
Sloop, J. C., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 110-124. Available at: [Link]
Koehler, B. (2016). Why n-alkylation is more favorable than o-alkyation? ResearchGate. Available at: [Link]
Guda, M. R., et al. (2022). Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][7][8][9]triazines. International Journal of Molecular Sciences, 23(24), 16127. Available at: [Link]
IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. Available at: [Link]
ResearchGate. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Available at: [Link]
Khan, M. S., & Seth, D. S. (2016). An expedient synthesis of some new Pyrazole, Pyrazolone, Hydrazone and Thiosemicarbazide. SciForum. Available at: [Link]
Chemistry Stack Exchange. (2015). What is the reaction between diethyl malonate and hydrazine? Chemistry Stack Exchange. Available at: [Link]
Organic Syntheses. (n.d.). ethyl ethoxymethylenemalonate. Organic Syntheses. Available at: [Link]
PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. PubChem. Available at: [Link]
Kysil, A., et al. (2010). Reactions of diethyl 2-(ethoxymethylene)malonate with 2 cyanoacetanilides. Arkivoc, 2010(xi), 254-264. Available at: [Link]
LibreTexts. (2020). The Williamson Ether Synthesis. Chemistry LibreTexts. Available at: [Link]
Frontiers. (2021). Diethyl Malonate-Based Turn-On Chemical Probe for Detecting Hydrazine and Its Bio-Imaging and Environmental Applications With Large Stokes Shift. Frontiers in Chemistry. Available at: [Link]
Hao, L., et al. (2012). 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2203. Available at: [Link]
Ichikawa, H., et al. (2006). SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS. HETEROCYCLES, 68(11), 2269-2275. Available at: [Link]
Al-Awadi, F., et al. (2012). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2012(v), 246-267. Available at: [Link]
ResearchGate. (2017). Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides: Unexpected transfer of the ethoxymethylene moiety. ResearchGate. Available at: [Link]
Personal protective equipment for handling 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole
As a Senior Application Scientist, I approach the handling of novel synthetic intermediates not merely as a procedural necessity, but as a rigorous exercise in risk mitigation. 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole (C...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach the handling of novel synthetic intermediates not merely as a procedural necessity, but as a rigorous exercise in risk mitigation. 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole (CAS: 1770047-01-2) is a highly valued building block in medicinal chemistry, frequently utilized in the development of pharmaceutical leads targeting inflammatory diseases and cancer[1].
However, its structural composition—a pyrazole core coupled with a brominated aryl ether—demands stringent operational safety protocols. To ensure laboratory safety and data integrity, protocols must be built on a foundation of chemical causality rather than blind compliance.
Hazard Assessment & Mechanistic Causality
To design an effective Personal Protective Equipment (PPE) and handling strategy, we must first understand the chemical properties driving the hazards:
The Organobromine Moiety: The introduction of the bromobenzyloxy group significantly increases the molecule's lipophilicity[1]. Highly lipophilic organobromines can rapidly permeate standard laboratory gloves, leading to transdermal systemic absorption. Furthermore, data from related organobromine compounds indicates they are notoriously toxic to aquatic life and can cause severe skin and eye irritation upon contact[2]. Long-term exposure to certain organobromines has been linked to nervous system disruption and thyroid damage[3].
The Pyrazole Core: Pyrazole derivatives frequently carry hazard classifications for Acute Oral and Dermal Toxicity, as well as Specific Target Organ Toxicity (STOT)[4]. The nitrogen-rich heterocycle can interact with biological macromolecules, making the inhalation of crystalline dust a critical exposure route that must be aggressively blocked.
Quantitative PPE Matrix
The following PPE matrix is engineered specifically for the handling of halogenated pyrazole derivatives.
Protection Zone
Recommended PPE
Specification Standard
Mechanistic Justification
Ocular/Face
Chemical safety goggles & Face shield
EN 166 (EU) / ANSI Z87.1 (US)
Prevents aerosolized particles or solvent splashes from causing severe corneal damage, a known risk with halogenated aromatics[2].
Dermal (Hands)
Nitrile or Neoprene gloves
Min. 0.11 mm thickness, EN 374
The lipophilic bromobenzyloxy group enhances transdermal penetration. Nitrile provides a superior barrier against non-polar halogenated ethers compared to standard latex[2].
Respiratory
N95/P100 Particulate Respirator
NIOSH-approved
Mitigates inhalation of fine crystalline dust during weighing. Organobromines can cause permanent respiratory tract irritation[3].
Body
Flame-resistant lab coat & Apron
100% Cotton or Nomex
Prevents static discharge during solvent handling and provides a physical barrier against systemic dermal absorption.
Operational Workflow: Zero-Exposure Weighing and Transfer
Objective: To transfer the solid compound into a reaction vessel while preventing aerosolization and dermal contact.
Environmental Verification: Ensure the chemical fume hood is fully operational with a minimum face velocity of 100 feet per minute (fpm). Never handle organobromines on an open bench[2].
Static Elimination: Crystalline pyrazole derivatives can hold static charges. Use an anti-static ionizer gun on the weighing spatula and analytical balance.
Causality: Neutralizing static prevents the fine powder from aerosolizing and adhering to the outside of the receiving vessel, directly mitigating inhalation risks.
Primary Containment: Place the receiving round-bottom flask inside a secondary containment tray within the hood.
Transfer Mechanism: Using a static-free micro-spatula, carefully transfer the required mass of 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole. Do not drop the powder from a height; place it directly at the base of the flask.
Solvent Wash: Introduce the reaction solvent (e.g., Dichloromethane or Dimethylformamide) slowly down the interior wall of the flask.
Causality: This washes any residual powder from the neck into the bulk solution, trapping the compound in the liquid phase and eliminating airborne particulate hazards.
Decontamination: Wipe down the balance and spatulas with a solvent compatible with halogenated organics (e.g., isopropanol). Dispose of the wipes immediately in the designated halogenated solid waste bin.
Spill Response and Disposal Plan
Improper disposal of halogenated compounds poses severe environmental and regulatory risks. Follow this protocol strictly:
Waste Segregation: All liquid waste containing 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole must be strictly segregated into containers explicitly labeled "Halogenated Organic Waste."
Causality: Mixing halogenated waste with non-halogenated solvents (like acetone) can lead to dangerous exothermic reactions and violates environmental disposal regulations.
Solid Waste Handling: Contaminated PPE (gloves, wipes, bench paper) must be placed in heavy-duty, sealable chemical waste bags.
Spill Containment (Dry): In the event of a powder spill, do not use water. Cover the solid spill with an inert, non-combustible absorbent material such as vermiculite or dry sand[2]. Sweep gently using a dedicated brush and pan to avoid dust generation, then transfer to a hazardous waste container.
Final Destruction: Waste must be handed over to a licensed hazardous waste contractor for high-temperature incineration. Organobromines are persistent and highly toxic to aquatic environments, making standard landfill or drain disposal strictly prohibited[2].
Process Visualization
Workflow for handling and disposing of 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole safely.
References[1] Buy 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole (EVT-1697586) - EvitaChem. Available at: https://evitachem.com[2] An In-depth Technical Guide on the Safety and Handling of 1,2-dibromooctan-3-ol - Benchchem. Available at: https://www.benchchem.com[4] Pyrazole for synthesis 288-13-1 - Sigma-Aldrich. Available at: https://www.sigmaaldrich.com[3] Bromine | Structure, Properties & Uses - Study.com. Available at: https://study.com